3-Iodopyrazolo[1,5-a]pyrimidin-7-amine
Description
Contextualization of Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold in Heterocyclic Chemistry
The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established area of organic chemistry, with numerous methods developed for their construction. rsc.org A common and efficient approach involves the cyclocondensation reaction of 3-aminopyrazole (B16455) derivatives with various 1,3-bielectrophilic compounds, such as β-dicarbonyls, β-enaminones, and β-ketonitriles. mdpi.comencyclopedia.pub This modularity in synthesis allows chemists to readily create libraries of diverse pyrazolo[1,5-a]pyrimidine derivatives for screening in various applications.
The significance of the pyrazolo[1,5-a]pyrimidine core is underscored by its presence in a number of commercially available drugs and biologically active compounds. These include agents with anticancer, anti-inflammatory, antiviral, and psychopharmacological properties. nih.govrsc.org This proven track record in drug discovery has cemented the pyrazolo[1,5-a]pyrimidine scaffold as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. researchgate.net
Significance of Halogenated N-Heterocycles in Contemporary Drug Discovery and Medicinal Chemistry
The introduction of halogen atoms, such as iodine, into nitrogen-containing heterocyclic compounds (N-heterocycles) is a widely employed strategy in modern drug discovery. dur.ac.ukresearchgate.net Halogenation can profoundly influence the physicochemical and biological properties of a molecule in several beneficial ways.
Firstly, halogens can increase a compound's lipophilicity, or its ability to dissolve in fats and oils. This can enhance its permeability across cell membranes and the blood-brain barrier, which is crucial for drugs targeting the central nervous system. researchgate.net Secondly, the presence of a halogen atom can block sites on the molecule that are susceptible to metabolic degradation by enzymes in the body. This can lead to a longer duration of action for the drug. researchgate.net
Furthermore, halogens, particularly iodine, can participate in specific non-covalent interactions known as halogen bonds. These interactions, similar in nature to the more familiar hydrogen bonds, can enhance the binding affinity and selectivity of a drug for its protein target. The unique properties of iodine, being the largest and most polarizable of the common halogens, make it a particularly interesting candidate for forming strong halogen bonds. acs.org
The strategic incorporation of halogens into N-heterocycles has led to the development of numerous successful drugs across various therapeutic areas. rsc.org The prevalence of halogenated compounds in pharmaceuticals highlights the importance of this chemical modification in optimizing the efficacy and pharmacokinetic profile of drug candidates. researchgate.netresearchgate.net
Overview of 3-Iodopyrazolo[1,5-a]pyrimidin-7-amine as a Promising Research Target
Building upon the established importance of the pyrazolo[1,5-a]pyrimidine scaffold and the strategic advantages of halogenation, this compound emerges as a compound of considerable research interest. This molecule combines the privileged pyrazolo[1,5-a]pyrimidine core with two key functional groups: an amino group at the 7-position and an iodine atom at the 3-position.
The amino group at the 7-position is a common feature in many biologically active pyrazolo[1,5-a]pyrimidines and can act as a crucial hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules. The iodine atom at the 3-position offers a valuable synthetic handle for further chemical modifications through various cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity.
The synthesis of 3-iodinated pyrazolo[1,5-a]pyrimidine derivatives has been achieved through methods such as the one-pot cyclization and oxidative halogenation of aminopyrazoles with other reagents. nih.gov The ability to selectively introduce an iodine atom at the 3-position opens up avenues for creating novel and diverse chemical entities based on the pyrazolo[1,5-a]pyrimidine scaffold.
Given the therapeutic potential of the pyrazolo[1,5-a]pyrimidine framework and the beneficial properties imparted by the iodo and amino functionalities, this compound represents a promising starting point for the design and discovery of new therapeutic agents and research tools. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully unlock its potential.
Structure
3D Structure
Properties
IUPAC Name |
3-iodopyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDWYWKGNHQRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)I)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodopyrazolo 1,5 a Pyrimidin 7 Amine and Its Core Scaffold
Strategies for Pyrazolo[1,5-a]pyrimidine (B1248293) Core Construction
The primary and most versatile route to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3- or 5-aminopyrazoles with suitable 1,3-biselectrophilic compounds. nih.govmdpi.com This approach allows for the introduction of a wide range of substituents at positions 2, 3, 5, 6, and 7 of the resulting bicyclic system. mdpi.com
The reaction between 5-aminopyrazole derivatives and various three-carbon electrophilic partners is a widely adopted and efficient strategy for building the pyrazolo[1,5-a]pyrimidine ring system. nih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile, attacking the electrophilic centers of the partner molecule to first form an intermediate which then undergoes cyclization to yield the fused pyrimidine (B1678525) ring. nih.gov
A variety of 1,3-biselectrophilic compounds are employed in the synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.gov These reactions typically involve the condensation of 5-aminopyrazoles with compounds like β-dicarbonyls, β-enaminones, β-ketonitriles, and chalcones. nih.govnih.govmdpi.com The choice of the 1,3-biselectrophile is critical as it dictates the substitution pattern on the newly formed pyrimidine ring. For instance, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently utilized method, often proceeding under acidic or basic conditions. nih.gov Similarly, β-enaminones are effective 1,3-electrophilic systems for this synthesis. researchgate.net Chalcones and β-ketonitriles have also been successfully used to generate diverse pyrazolo[1,5-a]pyrimidine derivatives. mdpi.comrsc.org
| 5-Aminopyrazole Derivative | 1,3-Biselectrophilic Compound | Resulting Core Structure | Key Findings | Reference |
|---|---|---|---|---|
| 5-Amino-1H-pyrazoles | β-Enaminones | 2,7-Disubstituted pyrazolo[1,5-a]pyrimidines | Regioselective, solvent- and catalyst-free synthesis under microwave irradiation. | researchgate.net |
| 5-Aminopyrazoles | β-Dicarbonyls | Substituted pyrazolo[1,5-a]pyrimidines | A frequently employed strategy, typically under acidic or basic conditions. | nih.gov |
| NH-3-aminopyrazoles | β-Ketonitriles | Functionalized pyrazolo[1,5-a]pyrimidines | Used in microwave-assisted synthesis to introduce varied functional groups. | mdpi.com |
| 3-Aminopyrazole (B16455) | Isoflavone (Chalcone derivative) | 5,6-Diaryl or 6,7-diarylpyrazolo[1,5-a]pyrimidines | Chemoselective synthesis controlled by reaction conditions (microwave vs. conventional heating). | nih.gov |
| Amino pyrazoles | Chalcones / Enaminones | 3-Selenylated pyrazolo[1,5-a]pyrimidines | Iodine-catalyzed three-component reaction for C-H selenylation. | rsc.org |
To enhance reaction efficiency and align with green chemistry principles, microwave-assisted organic synthesis (MAOS) has been widely adopted for preparing pyrazolo[1,5-a]pyrimidines. nih.govcapes.gov.br Microwave irradiation often leads to significantly shorter reaction times, higher yields, and simpler workup procedures compared to conventional heating methods. researchgate.net For example, high-yielding protocols for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines have been developed under microwave irradiation, sometimes in solvent-free conditions. researchgate.netcapes.gov.br The reaction of 5-aminopyrazoles with β-enaminones at 180°C for just 2 minutes under microwave irradiation can produce 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines in high yields (88-97%). researchgate.net Similarly, a three-step synthesis of novel pyrazolo[1,5-a]pyrimidines was achieved in a total of one hour using a microwave reactor. byu.edu
| Reactants | Conditions | Advantages Noted | Reference |
|---|---|---|---|
| β-enaminones and NH-5-aminopyrazoles | Solvent-free, catalyst-free, 180°C, 2 min, MW | High yields (88-97%), time-efficient. | researchgate.net |
| Aryl acetonitriles, Hydrazine, Malondialdehydes | Three steps, each 20 min at 120°C, MW | Rapid (1 hour total), good to excellent yields. | byu.edu |
| Isoflavone and 3-aminopyrazole | Microwave irradiation | Chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines in excellent yields. | nih.gov |
| 3-oxo-2-(2-arylhydrazinylidene) butanenitriles and 5-amino-1H-pyrazoles | Solvent-free, MW | Accelerated reaction times, improved yields, regioselective. | nih.gov |
Beyond microwave synthesis, other green chemistry techniques have been applied to the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net These methods aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. researchgate.net One such approach is the use of ultrasonic irradiation in aqueous media. bme.hu A reported green synthetic strategy involves the reaction of aminopyrazoles with symmetric and non-symmetric alkynes in aqueous ethanol, assisted by KHSO4 under ultrasonic irradiation, to give pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields. bme.hu This protocol is noted for its simplicity, short reaction times, and environmental friendliness. bme.hu The use of water as a green solvent has also been highlighted in the direct C3-halogenation of the pyrazolo[1,5-a]pyrimidine core. nih.gov
Controlling the regioselectivity of the cyclization reaction is crucial for accessing specific isomers of substituted pyrazolo[1,5-a]pyrimidines. sci-hub.senih.gov The regiochemical outcome is often dependent on the nature of the reactants and the reaction conditions. researchgate.net For example, in the reaction of 5-aminopyrazoles with β-enaminones, the regioselectivity is attributed to the higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic secondary amine, leading to a specific isomeric product. researchgate.netresearchgate.net Researchers have developed one-pot, microwave-assisted processes that provide diversely substituted pyrazolo[1,5-a]pyrimidines with good to excellent regioselectivity. researchgate.net The development of such regioselective methods is critical for advancing drug discovery programs that rely on specific, unsymmetrically substituted scaffolds. sci-hub.se
Cyclization Reactions involving 5-Aminopyrazoles
Introduction of Iodine at the C-3 Position of the Pyrazolo[1,5-a]pyrimidine System
Direct and regioselective halogenation of the pre-formed pyrazolo[1,5-a]pyrimidine core is a key strategy for producing halogenated derivatives, which are valuable intermediates for further functionalization via cross-coupling reactions. nih.gov The C-3 position of the pyrazolo[1,5-a]pyrimidine ring is often the target for such modifications. nih.govresearchgate.net
Several methods have been developed for the specific introduction of iodine at the C-3 position. One highly efficient and environmentally friendly approach involves using a hypervalent iodine(III) reagent, phenyliodine diacetate (PIDA), in combination with potassium iodide (KI). nih.gov This reaction proceeds smoothly in water at room temperature, providing a range of C3-iodinated pyrazolo[1,5-a]pyrimidines in good to excellent yields (79-91%). nih.gov The mechanism is suggested to be an electrophilic substitution. nih.gov
Another common method employs N-iodosuccinimide (NIS) as the iodinating agent. researchgate.net By carefully controlling the stoichiometry of NIS relative to the pyrazolo[1,5-a]pyrimidine substrate, selective mono-iodination at the C-3 position can be achieved. researchgate.net A visible-light-mediated, photocatalyst-free strategy has also been reported, which uses PIDA as the iodine source for the C-H iodination of pyrazolo[1,5-a]pyrimidines and other heteroarenes. researchgate.net These C-3 iodo derivatives serve as versatile synthetic intermediates for creating more complex molecules. researchgate.net
| Reagents | Solvent | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Potassium Iodide (KI), Phenyliodine diacetate (PIDA) | Water | Ambient Temperature | Environmentally friendly, high yields (79-91%), regioselective for C-3. | nih.gov |
| N-Iodosuccinimide (NIS) | Not specified | Controlled stoichiometry | Selective mono-iodination at C-3 achieved by varying reactant ratios. | researchgate.net |
| Phenyliodine diacetate (PIDA) | Not specified | Visible light, photocatalyst-free | Novel method for C-H iodination, applicable to various heteroarenes. | researchgate.net |
Oxidative Halogenation Methodologies
A notable method for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines involves a K2S2O8-promoted cascade cyclization/oxidative halogenation. nih.govacs.orgacs.org This one-step protocol utilizes a three-component reaction between amino pyrazoles, enaminones or chalcones, and sodium halides (NaI, NaBr, NaCl) in an aqueous medium. nih.govacs.orgnih.gov The combination of NaX-K2S2O8 serves as an effective reagent system for the direct oxidative halogenation of the pyrazolo[1,5-a]pyrimidine ring. nih.govacs.orgacs.org This approach is distinguished by its mild, environmentally friendly reaction conditions, broad substrate tolerance, and scalability, making it a valuable method for creating a library of halogenated pyrazolo[1,5-a]pyrimidines. nih.govacs.orgacs.org Specifically, the use of sodium iodide (NaI) in conjunction with K2S2O8 in water has been shown to produce 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives in nearly quantitative yields. nih.gov
Table 1: K2S2O8-Promoted Oxidative Halogenation
| Starting Materials | Reagents | Product | Key Features |
|---|
Electrophilic Iodination Approaches
Electrophilic iodination using N-Iodosuccinimide (NIS) is another key strategy for the synthesis of 3-iodopyrazolo[1,5-a]pyrimidine (B1382113) derivatives. rsc.org This method allows for the regioselective introduction of an iodine atom at the C-3 position of the pyrazolo[1,5-a]pyrimidine scaffold. The high electron density at this position facilitates the electrophilic substitution. rsc.org The reaction conditions can be controlled to achieve selective mono- or di-iodination by adjusting the ratio of the pyrazolo[1,5-a]pyrimidine substrate to NIS. researchgate.net This method demonstrates good functional group tolerance and is suitable for gram-scale synthesis. researchgate.net
One-Pot Reaction Sequences for 3-Halo-Pyrazolo[1,5-a]pyrimidine Derivatives
A regioselective and time-efficient one-pot synthesis for diversely substituted 3-halo-pyrazolo[1,5-a]pyrimidines has been developed, often utilizing microwave assistance. rsc.orgrsc.orgresearchgate.net This process involves a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with N-halosuccinimides. rsc.orgrsc.orgresearchgate.net This methodology is characterized by its short reaction times, high yields, operational simplicity, and broad substrate scope. rsc.orgrsc.orgresearchgate.net The resulting 3-halopyrazolo[1,5-a]pyrimidines can be further functionalized, for instance, in the synthesis of 3-alkynyl and 3-aminopyrazolo[1,5-a]pyrimidines. rsc.orgrsc.org
Table 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
| Step 1: Cyclocondensation | Step 2: Electrophilic Halogenation | Advantages |
|---|
Synthesis of 3-Iodopyrazolo[1,5-a]pyrimidin-7-amine Analogues
The synthesis of analogues of this compound involves strategies to introduce the amine group at the C-7 position, often following the formation of the core heterocyclic structure.
Strategies for Incorporating Amine Substituents at the C-7 Position
The introduction of an amine group at the C-7 position of the pyrazolo[1,5-a]pyrimidine ring is a critical step in the synthesis of the target compound and its analogues. This is often achieved through nucleophilic substitution of a suitable leaving group at the C-7 position, such as a chlorine atom. For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can be selectively reacted with an amine, like morpholine (B109124), to substitute the more reactive chlorine atom at the C-7 position. nih.gov This selectivity arises from the higher reactivity of the C-7 position towards nucleophiles. nih.gov
Sequential Cyclocondensation and Electrophilic Substitution for Target Compound Formation
The synthesis of the target compound, this compound, can be envisioned through a sequential process. This would begin with the construction of the pyrazolo[1,5-a]pyrimidin-7-amine (B181362) scaffold, followed by a regioselective iodination at the C-3 position. A one-pot reaction sequence, as previously described, can be employed to first form the pyrazolo[1,5-a]pyrimidine core through the cyclocondensation of an appropriate β-enaminone and an aminopyrazole. rsc.org Subsequent electrophilic iodination, for example with NIS, would then introduce the iodine at the desired C-3 position. rsc.org The initial choice of starting materials would be crucial to ensure the presence of the 7-amino group in the final product.
Derivatization and Functionalization Strategies of 3 Iodopyrazolo 1,5 a Pyrimidin 7 Amine
Palladium-Catalyzed Cross-Coupling Reactions for C-3 Functionalization (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been extensively utilized to modify the 3-position of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.gov The iodine atom at this position serves as an excellent leaving group for these transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide. In the context of 3-iodopyrazolo[1,5-a]pyrimidin-7-amine, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C-3 position. rsc.orgrsc.org For instance, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been successfully achieved using a palladium catalyst system, such as XPhosPdG2/XPhos, under microwave irradiation. rsc.orgrsc.org This methodology has proven effective for generating a library of 3-arylated pyrazolo[1,5-a]pyrimidin-5-ones in good to excellent yields. rsc.org The reaction conditions are often optimized to prevent side reactions like debromination. rsc.orgrsc.org
A study by another research group also highlighted the use of Suzuki coupling for the functionalization of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov They utilized this reaction to introduce various substituents as part of a multi-step synthesis of novel compounds. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Halogenated Pyrazolo[1,5-a]pyrimidines
| Starting Material | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 74 | rsc.org |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Biphenylboronic acid | XPhosPdG2/XPhos | 3-(biphenyl-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 79 | rsc.org |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 1-Naphthylboronic acid | XPhosPdG2/XPhos | 3-(naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 85 | rsc.org |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 2-Furylboronic acid | XPhosPdG2/XPhos | 3-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 73 | rsc.org |
| 7-bromo-pyrimido[1,2-b]indazol-2-one | 3-Pyridylboronic acid | XPhosPdG2/XPhos | 7-(pyridin-3-yl)pyrimido[1,2-b]indazol-2-one | 68 | rsc.org |
Sonogashira Coupling:
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This reaction is particularly useful for introducing alkynyl moieties onto the pyrazolo[1,5-a]pyrimidine core at the C-3 position. The synthesis of ω-functionalized 3-alkynylpyrazolo[1,5-a]pyrimidines has been accomplished through the Pd-C/CuI/PPh3-catalyzed Sonogashira coupling of 3-iodopyrazolo[1,5-a]pyrimidines with propargylic and homopropargylic compounds. researchgate.net An efficient C-5 iodination of pyrimidine-5'-triphosphates followed by a highly chemoselective Sonogashira coupling with propargylamine (B41283) has also been reported, yielding 5-(3-aminopropargyl)-pyrimidine-5'-triphosphate in good yield and high purity. nih.gov
Nucleophilic Substitution Reactions Involving the Iodine Atom
The iodine atom at the C-3 position of the pyrazolo[1,5-a]pyrimidine ring is susceptible to nucleophilic substitution, although this is less common than palladium-catalyzed reactions for C-C bond formation. More frequently, nucleophilic substitution is employed at other positions on the pyrazolo[1,5-a]pyrimidine core, such as the C-7 position, especially when a more reactive leaving group like a chlorine atom is present. For example, in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors, a nucleophilic substitution reaction was performed where a chlorine atom at the C-7 position was displaced by morpholine (B109124) with high selectivity. nih.gov This highlights the differential reactivity of halogen substituents on the heterocyclic core. While direct nucleophilic substitution on the 3-iodo derivative is less explored, halogenation followed by nucleophilic substitution is a general strategy to introduce groups like amino, thiol, or hydroxyl functions, which can significantly alter the molecule's properties. nih.gov
Modifications at the C-7 Amino Group via Amidation, Alkylation, or Other Reactions
The amino group at the C-7 position of this compound is a key site for further functionalization, allowing for the introduction of a wide array of substituents through various chemical transformations.
Amidation:
Amidation reactions at the C-7 amino group can be achieved by reacting the amine with carboxylic acids or their activated derivatives. For instance, in the synthesis of benzimidazole (B57391) derivatives, amides were prepared by coupling the amino group with appropriate carboxylic acids in the presence of coupling agents like EDCI and HOBt. nih.gov This approach allows for the introduction of diverse acyl groups, thereby modifying the steric and electronic properties of the molecule.
Alkylation:
While direct N-alkylation of the C-7 amino group is a potential modification strategy, literature primarily describes the coupling of various amines to the pyrazolo[1,5-a]pyrimidine core. For example, an efficient Ullmann-type coupling of a variety of primary and secondary alkyl and aryl amines to a 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursor has been demonstrated using a copper(I) iodide catalyst. researchgate.net This method resulted in 3,5-bis-aminated products in good to excellent yields. researchgate.net
Other Reactions:
The C-7 amino group can also participate in other transformations. For example, it can be involved in cyclization reactions. One study describes the synthesis of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines from 7-hydrazinopyrazolo[1,5-c]pyrimidines, where the hydrazino group, a derivative of an amino group, undergoes cyclization with formic acid. mdpi.com Furthermore, acetylation of the hydrazino group with boiling acetic anhydride (B1165640) led to the formation of triacetyl derivatives. mdpi.com
Introduction of Diverse Functional Groups for Structural Diversity and Enhanced Biological Activity
The derivatization of the this compound scaffold through the aforementioned strategies is a powerful approach to generate structural diversity and enhance biological activity. rsc.orgrsc.orgresearchgate.net The introduction of various functional groups at both the C-3 and C-7 positions allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and solubility, which are critical for its pharmacokinetic and pharmacodynamic profile. tsijournals.comsemanticscholar.org
For example, the introduction of aryl and heteroaryl groups via Suzuki coupling can lead to compounds with potent inhibitory activity against protein kinases, which are important targets in cancer therapy. nih.govrsc.org The functionalization with alkynyl groups through Sonogashira coupling can also yield compounds with interesting biological properties. researchgate.net Modifications at the C-7 amino group can influence the molecule's ability to form hydrogen bonds and interact with biological targets. nih.gov The combination of these derivatization strategies allows for a systematic exploration of the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, ultimately leading to the identification of compounds with optimized therapeutic potential. nih.gov
Advanced Structural Elucidation and Characterization of 3 Iodopyrazolo 1,5 a Pyrimidin 7 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-Iodopyrazolo[1,5-a]pyrimidin-7-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive map of the proton and carbon environments, as well as their connectivity.
¹H NMR Analysis for Proton Environments and Chemical Shifts
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each proton in the molecule. The pyrazolo[1,5-a]pyrimidine (B1248293) core has three aromatic protons: H-2, H-5, and H-6. The amino group (-NH₂) at the C-7 position also contains protons that can be observed in the spectrum.
The chemical shifts of the pyrimidine (B1678525) protons, H-5 and H-6, typically appear as doublets due to their coupling to each other. In related pyrazolo[1,5-a]pyrimidine systems, these protons are often found in the aromatic region of the spectrum. researchgate.netnih.gov The H-2 proton on the pyrazole (B372694) ring is expected to resonate as a singlet, as it lacks adjacent proton coupling partners. The protons of the amino group at C-7 would likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The introduction of an iodine atom at the C-3 position will influence the electronic environment and thus the chemical shifts of nearby protons, particularly H-2.
Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-2 | Singlet | ~8.0-8.5 |
| H-5 | Doublet | ~8.0-8.5 |
| H-6 | Doublet | ~6.8-7.2 |
| NH₂ | Broad Singlet | Variable |
Note: These are estimated values based on analogous structures and are typically recorded in a solvent like DMSO-d₆.
¹³C NMR Analysis for Carbon Frameworks and Quaternary Carbons
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum will show signals for the two carbons of the pyrazole ring and the four carbons of the pyrimidine ring, in addition to the carbon atoms bearing the iodo and amino substituents.
The carbon atom C-3, directly bonded to the heavy iodine atom, is expected to show a signal at a significantly lower field compared to an unsubstituted carbon, a phenomenon known as the "heavy atom effect." The quaternary carbons, such as C-3, C-3a, C-7, and C-8a, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shifts for the carbons in the pyrazolo[1,5-a]pyrimidine core are well-documented for related structures, providing a solid basis for assignment. researchgate.netnih.gov
Expected ¹³C NMR Chemical Shift Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~145-150 |
| C-3 | ~80-90 |
| C-3a | ~148-152 |
| C-5 | ~145-150 |
| C-6 | ~105-110 |
| C-7 | ~155-160 |
| C-8a | ~150-155 |
Note: These are estimated values based on analogous structures and are typically recorded in a solvent like DMSO-d₆.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Regioselectivity Confirmation
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their adjacent relationship on the pyrimidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would show correlations between H-2 and C-2, H-5 and C-5, and H-6 and C-6, allowing for the definitive assignment of these protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly powerful for identifying the connectivity around quaternary carbons. For instance, the H-2 proton would show a correlation to the iodinated C-3 and the bridgehead carbon C-8a. The H-5 proton would show correlations to C-7 and C-3a, while the H-6 proton would correlate to C-8a. These long-range correlations are crucial for confirming the placement of the iodine atom at C-3 and the amino group at C-7, thus verifying the regioselectivity of the synthesis. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would yield precise bond lengths, bond angles, and torsion angles.
While a specific crystal structure for this exact compound is not publicly available, studies on related pyrazolo[1,5-a]pyrimidine derivatives have been reported. researchgate.net These studies indicate that the pyrazolo[1,5-a]pyrimidine core is essentially planar. The crystal packing would likely be influenced by intermolecular hydrogen bonds involving the amino group and the nitrogen atoms of the pyrimidine and pyrazole rings. The presence of the iodine atom could also lead to halogen bonding interactions, which can play a significant role in the supramolecular assembly of the crystal lattice.
Other Spectroscopic Methods (e.g., Infrared Spectroscopy, Mass Spectrometry)
Other spectroscopic techniques provide complementary information for the characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. The N-H stretching vibrations of the primary amine (NH₂) would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings would be observed in the 1500-1650 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₅IN₄), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 260.96 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one iodine atom. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of iodine, the amino group, and fragmentation of the heterocyclic rings.
Biological Activity and Pharmacological Mechanisms of Pyrazolo 1,5 a Pyrimidin 7 Amine Derivatives
Inhibition of Protein Kinases as a Major Therapeutic Modalitynih.govrsc.org
The pyrazolo[1,5-a]pyrimidine (B1248293) structure is recognized as a versatile scaffold in medicinal chemistry for its ability to act as a potent protein kinase inhibitor (PKI). nih.govrsc.org Protein kinases are crucial regulators of cellular signaling pathways, and their disruption is a common feature in diseases like cancer, making them important targets for small-molecule inhibitors. rsc.org The unique structure of pyrazolo[1,5-a]pyrimidines allows them to mimic ATP and interact with the ATP-binding pocket of various kinases, positioning them as attractive candidates for developing targeted therapies. nih.gov
Kinase Target Spectrum
Research has identified a wide range of protein kinases that are potently inhibited by pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown efficacy against kinases involved in cell cycle regulation, signal transduction, and cell proliferation.
FLT3-ITD: Internal tandem duplications of the FMS-like tyrosine kinase 3 (FLT3-ITD) are common mutations in acute myeloid leukemia (AML) associated with a poor prognosis. nih.govresearchgate.net Pyrazolo[1,5-a]pyrimidine derivatives have been discovered as potent and selective inhibitors of FLT3-ITD. nih.govresearchgate.net Certain compounds exhibit exceptional potency, with IC50 values as low as 0.4 nM against FLT3-ITD and 0.3 nM against quizartinib-resistant mutations like FLT3D835Y. nih.gov
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. mdpi.com The pyrazolo[1,5-a]pyrimidine core is a feature of several CDK inhibitors. nih.gov Derivatives have shown potent inhibitory activity against multiple CDKs, including CDK1, CDK2, CDK5, and CDK9, with IC50 values in the nanomolar range. researchgate.net For instance, specific 7-(4-Bromo-phenyl)-3-(phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines showed IC50 values of 22 nM and 24 nM against CDK2, comparable to the reference drug dinaciclib. researchgate.net Furthermore, substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds have been developed as selective inhibitors of CDK12 and/or CDK13. google.com
Other Kinase Targets: The inhibitory activity of this class of compounds extends to a variety of other kinases. rsc.org This includes Casein Kinase 2 (CK2), where derivatives like 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine have an IC50 of 45 nM. nih.gov Other targeted kinases include EGFR, B-Raf, and MEK, which are relevant in melanoma and non-small cell lung cancer. nih.gov The spectrum also covers PDE4, BCL6, DRAK1, and Pim-1. rsc.org
| Kinase Target | Compound Series/Example | Reported Activity (IC50) | Disease Relevance | Reference |
|---|---|---|---|---|
| FLT3-ITD | Compounds 17 and 19 | 0.4 nM | Acute Myeloid Leukemia (AML) | nih.gov |
| FLT3D835Y (Quizartinib-resistant) | Compounds 17 and 19 | 0.3 nM | Resistant AML | nih.gov |
| CDK1 | Compound 5h/5i | 28-80 nM | Leukemia | researchgate.net |
| CDK2 | Compound 5h/5i | 22-24 nM | Leukemia | researchgate.net |
| CDK5 | Compound 5h/5i | 28-80 nM | Leukemia | researchgate.net |
| CDK9 | Compound 5h/5i | 28-80 nM | Leukemia | researchgate.net |
| CK2 | 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine (2i) | 45 nM | Cancer | nih.gov |
| TrkA | Picolinamide-substituted derivatives | 1.7 nM | Solid Tumors | nih.gov |
Mechanisms of Kinase Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives primarily exert their kinase inhibitory effects through two main mechanisms:
ATP-Competitive Inhibition: The most common mechanism is competitive inhibition with ATP. nih.govrsc.org The fused bicyclic structure of these compounds resembles the purine ring of ATP, allowing them to fit into the ATP-binding pocket of kinases. nih.govnih.gov This binding prevents the kinase from binding to ATP, thereby blocking the phosphorylation of substrate proteins and inhibiting downstream signaling. nih.gov The pyrazolo[1,5-a]pyrimidine moiety is often essential for forming a hinge interaction with key amino acid residues, such as Met592 in Trk kinases, which influences binding affinity. nih.govmdpi.com
Allosteric Modulation: In addition to direct competition with ATP, some pyrazolo[1,5-a]pyrimidine derivatives can act as allosteric inhibitors. nih.gov This involves binding to a site on the kinase that is distinct from the ATP-binding pocket, inducing a conformational change that reduces the enzyme's activity. While less common for kinase inhibition by this scaffold, the potential for allosteric modulation highlights the structural versatility of these compounds. nih.gov A separate class of these derivatives has also been explored as positive allosteric modulators for non-kinase targets like the GABAB receptor. pharmaceutical-technology.com
Impact on Cellular Signaling Pathways Relevant to Disease Pathogenesis
By inhibiting specific protein kinases, pyrazolo[1,5-a]pyrimidine derivatives can potently modulate cellular signaling pathways that are crucial for disease progression.
In AML, for example, the constitutive activation of FLT3-ITD leads to uncontrolled cell proliferation and survival through pathways like RAS/MEK, PI3K/AKT/mTOR, and JAK/STAT. mdpi.com Potent pyrazolo[1,5-a]pyrimidine inhibitors have been shown to block the autophosphorylation of the FLT3 receptor, effectively attenuating these downstream signaling cascades in AML cells. nih.govresearchgate.net
Furthermore, macrocyclic derivatives of this scaffold have been shown to inhibit NAK kinases (such as AAK1), which are involved in mediating the activation of the AP-2 complex through phosphorylation. biorxiv.org By inhibiting this process, these compounds can interfere with cellular trafficking and have demonstrated antiviral activity. biorxiv.org
Antimicrobial and Antiparasitic Activities
Beyond their application in oncology, pyrazolo[1,5-a]pyrimidin-7-amine (B181362) derivatives have demonstrated significant potential as agents against infectious diseases, including bacterial and parasitic infections.
Anti-Mycobacterial Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a major global health threat. acs.org Pyrazolo[1,5-a]pyrimidines have emerged as a promising class of anti-TB agents. nih.govmdpi.com
Mechanism of Action: A key target for these compounds in M.tb is the F1F0-ATP synthase. nih.govmdpi.combohrium.com This enzyme is critical for generating ATP, the main energy currency of the cell. Inhibition of mycobacterial ATP synthase disrupts the energy metabolism of the bacterium, leading to cell death. nih.govtandfonline.com
Structure-Activity Relationships: Extensive structure-activity relationship (SAR) studies have been conducted to optimize the anti-mycobacterial potency of these compounds. Research has shown that specific substitutions on the pyrazolo[1,5-a]pyrimidine core are crucial for activity. For instance, analogues containing a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, or 5-heteroaryl substituents, have exhibited potent in vitro growth inhibition of M.tb. nih.govmdpi.com
| Compound Feature | Target | Mechanism | Reported Activity (MIC) | Reference |
|---|---|---|---|---|
| 3-(4-fluoro)phenyl and 5-alkyl/aryl/heteroaryl substituents | Mycobacterium tuberculosis | ATP Synthase Inhibition | Potent in vitro growth inhibition | nih.govmdpi.com |
| 7-(2-pyridylmethylamine) derivatives | Mycobacterium tuberculosis | ATP Synthase Inhibition | Active, with MICs around 1 µg/mL for some analogues | mdpi.com |
Anti-Malarial Activity
Malaria, caused by parasites of the Plasmodium genus, is a severe infectious disease. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been identified as having potent activity against Plasmodium falciparum, the deadliest species of the malaria parasite. nih.govresearchgate.net
Mechanism of Action: One of the primary targets for the anti-malarial action of these compounds is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). nih.govbohrium.com This enzyme is essential for the de novo biosynthesis of pyrimidines in the parasite, which are vital for DNA and RNA synthesis. nih.govsemanticscholar.org Inhibition of PfDHODH starves the parasite of essential building blocks, halting its replication. pitt.edu
Inhibitory Potency: Several 7-arylaminopyrazolo[1,5-a]pyrimidine derivatives have shown significant activity against chloroquine-resistant strains of P. falciparum. researchgate.net SAR studies have indicated that introducing trifluoromethyl groups at the 2- or 5-positions of the pyrazolo[1,5-a]pyrimidine ring can increase the drug's activity. nih.govbohrium.com Some compounds have displayed potent inhibition of the PfDHODH enzyme with IC50 values in the sub-micromolar range, such as one derivative showing an IC50 of 0.16 µM. nih.govbohrium.comsemanticscholar.org
| Compound Series | Target Organism | Enzyme Target | Reported Activity (IC50) | Reference |
|---|---|---|---|---|
| 7-arylaminopyrazolo[1,5-a]pyrimidines | Plasmodium falciparum (W2 Clone) | PfDHODH | 1.2 µM to 92 µM | nih.govbohrium.com |
| Compound 30 (R2=CH3; R5=CF3; Ar=7-β-naphthyl) | Plasmodium falciparum | PfDHODH | 0.16 µM | nih.govbohrium.com |
| Hybrids with phenyl and benzenesulfonamide moieties | P. falciparum (W2 Clone) | Not specified | 5.13 µM to 43.40 µM | researchgate.net |
Structure Activity Relationship Sar Studies of 3 Iodopyrazolo 1,5 a Pyrimidin 7 Amine Analogues
Influence of Substituents on Biological Potency and Selectivity
The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Strategic modifications can fine-tune the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its binding affinity and selectivity for specific enzymes. nih.gov
The C-3 position of the pyrazolo[1,5-a]pyrimidine ring is a common site for substitution, and the introduction of a halogen, such as iodine, plays a multifaceted role. The iodine atom significantly impacts the molecule's properties through both electronic effects and its ability to form halogen bonds.
Halogenated pyrazolo[1,5-a]pyrimidines have been explored for various biological activities, including anxiolytic properties. nih.gov The C-3 position is particularly amenable to regioselective iodination. nih.govnih.gov The presence of the large, polarizable iodine atom can enhance binding affinity to target proteins by forming halogen bonds—a noncovalent interaction between the electrophilic region of the halogen and a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. Halogen substituents can also augment lipophilicity, which may improve cell membrane permeability. nih.gov
Furthermore, the 3-iodo substituent serves as a versatile synthetic handle. It allows for further structural diversification through various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups to explore the chemical space around this position and optimize biological activity. nih.gov
Modifications across the pyrimidine (B1678525) ring are critical for modulating the activity and selectivity of pyrazolo[1,5-a]pyrimidine analogues.
C-3 Position: Beyond the iodine atom, this position has been extensively studied. For instance, in the context of Tropomyosin Receptor Kinase (Trk) inhibitors, introducing a picolinamide or carboxamide group at the C-3 position was found to significantly enhance inhibitory activity. nih.gov This suggests that a hydrogen-bond-accepting moiety at this position can form key interactions within the kinase active site.
C-5 Position: This position often projects into a solvent-exposed region or a specific sub-pocket of the binding site. Substitutions here can influence potency, selectivity, and pharmacokinetic properties. For example, installing a 2,5-difluorophenyl-substituted pyrrolidine at the C-5 position led to a marked increase in Trk inhibition. nih.gov In PI3Kδ inhibitors, an indole group at C-5 was shown to form an additional hydrogen bond with an aspartate residue (Asp-787), enhancing binding. mdpi.com
C-7 Position: The 7-amino group is a key feature of the parent compound and a critical interaction point. In many kinase inhibitors, this amine or other substituents at C-7 act as the primary "hinge-binding" element, forming crucial hydrogen bonds with the backbone of the kinase hinge region. mdpi.commdpi.com Replacing the 7-amino group with a morpholine (B109124) moiety has been a successful strategy in developing selective PI3Kδ inhibitors, where the morpholine oxygen forms a critical hydrogen bond with the backbone amide of Val-828. mdpi.com Optimization of FLT3-ITD inhibitors also involved modifications at this position to enhance potency. nih.gov
| Position | Substituent Type | Effect on Biological Activity | Example Target/Compound Class | Reference |
|---|---|---|---|---|
| C-3 | Picolinamide/Carboxamide | Significantly enhances inhibitory activity | TrkA Kinase Inhibitors | nih.gov |
| C-5 | 2,5-difluorophenyl-substituted pyrrolidine | Increases Trk inhibition | Trk Kinase Inhibitors | nih.gov |
| C-5 | Indole | Forms additional hydrogen bonds, enhancing affinity | PI3Kδ Inhibitors | mdpi.com |
| C-7 | Morpholine | Forms critical hydrogen bond in hinge region, improves selectivity | PI3Kδ Inhibitors | mdpi.commdpi.com |
| C-7 | Anilino derivatives | Serves as a key component for antitumor properties | Antitumor Agents | nih.gov |
Key Pharmacophoric Features and Binding Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)
The efficacy of pyrazolo[1,5-a]pyrimidine-based inhibitors stems from a consistent set of pharmacophoric features that facilitate strong and specific binding to kinase active sites. nih.gov
Hinge Binding: The pyrazolo[1,5-a]pyrimidine core acts as an ATP-mimetic scaffold. nih.gov The N1 atom of the pyrazole (B372694) ring is a key hydrogen bond acceptor, frequently interacting with a backbone NH group in the hinge region of the kinase, such as Met592 in Trk kinases. nih.govmdpi.com The 7-amino group (or a replacement like morpholine) typically forms one or two additional hydrogen bonds with the hinge backbone, anchoring the inhibitor in the ATP-binding pocket. mdpi.com
π-π Stacking: When aryl groups are present at positions like C-3 or C-5, they can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the active site, further stabilizing the ligand-protein complex.
A general pharmacophore model for a pyrazolo[1,5-a]pyrimidine kinase inhibitor includes:
A nitrogenous core (N1) for hinge region hydrogen bonding.
A hydrogen bond donor/acceptor group at C-7 for additional hinge interactions.
Hydrophobic/aromatic groups at C-3 and C-5 to occupy adjacent pockets and provide stabilizing interactions.
Future Directions and Research Perspectives
Development of Novel Synthetic Routes with Improved Atom Economy, Step Economy, and Sustainability
Modern synthetic strategies are increasingly being applied to this scaffold. researchgate.net Microwave-assisted synthesis, for instance, has been shown to accelerate reaction times, often leading to higher yields and cleaner products under solvent-free conditions. rsc.org Green chemistry approaches, such as using deep eutectic solvents (DES) or ultrasound irradiation, offer advantages like environmental benignity, high yields, and simplified work-up procedures. researchgate.netmdpi.com One-pot cyclization methodologies, which combine multiple reaction steps into a single operation, are particularly promising for improving step economy. A notable example is the one-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives, which efficiently installs the core structure and the crucial halogen handle in a single procedure. rsc.org These advanced methods represent a significant move away from conventional heating and multi-step processes that may require hazardous solvents and tedious purification. nih.govresearchgate.net
| Methodology | Key Advantages | Relevance to Sustainability |
|---|---|---|
| Conventional Heating/Reflux | Established and widely used | Often requires longer reaction times and organic solvents |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, potential for solvent-free conditions rsc.org | Reduces energy consumption and solvent waste |
| Ultrasound Irradiation | Short reaction times (e.g., 5 minutes), mild conditions, good yields mdpi.com | Energy-efficient and promotes reactions under milder conditions |
| Green Solvents (e.g., DES) | Benign environmental profile, high atom economy, simple work-up researchgate.net | Replaces hazardous organic solvents, often recyclable |
| One-Pot/Multicomponent Reactions | High step economy, reduced waste from intermediate purification nih.govrsc.org | Minimizes solvent use and energy for purification steps |
Exploration of New Biological Targets and Uncharted Disease Areas for Pyrazolo[1,5-a]pyrimidine Scaffolds
The pyrazolo[1,5-a]pyrimidine scaffold is well-established as a potent inhibitor of various protein kinases, making it a cornerstone in the development of targeted cancer therapies. rsc.orgresearchgate.net Its fused bicyclic structure acts as a versatile framework that can be modified to target a wide array of kinases, including EGFR, B-Raf, MEK, Pim-1, CDK2, and Tropomyosin receptor kinases (Trks). rsc.orgmdpi.com Marketed drugs such as Larotrectinib and Entrectinib, used to treat NTRK fusion cancers, feature this core structure. mdpi.com
Beyond oncology, the therapeutic potential of this scaffold is expanding. Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as antagonists of the aryl hydrocarbon receptor (AHR), a transcription factor involved in immune regulation, presenting opportunities in cancer immunology. nih.govmdpi.com Furthermore, derivatives have been developed as dual inhibitors of CDK2/TRKA kinases and as selective inhibitors of DPP-4 for potential anti-diabetic applications.
A significant future direction is the exploration of uncharted disease areas. The scaffold's ability to modulate key signaling pathways suggests potential applications in neurodegenerative diseases, inflammatory disorders, and infectious diseases. For example, certain derivatives have shown potential as anti-Alzheimer agents by inhibiting acetylcholinesterase. The versatility of the scaffold, particularly the ability to introduce diverse functional groups via the 3-iodo position, allows for the creation of large chemical libraries to screen against new and challenging biological targets.
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Protein Kinases | EGFR, B-Raf, MEK, Pim-1, CDK1/2, TrkA/B/C, PI3Kδ rsc.orgmdpi.commdpi.com | Oncology, Inflammatory Diseases |
| Transcription Factors | Aryl Hydrocarbon Receptor (AHR) nih.govmdpi.com | Cancer Immunology, Toxicology |
| Immune Receptors | Toll-like Receptor 4 (TLR4) | Inflammatory Diseases, Sepsis |
| Other Enzymes | Dipeptidyl peptidase-4 (DPP-4), Acetylcholinesterase | Diabetes, Alzheimer's Disease |
| GPCRs | Adenosine Receptors (A1, A2A, A3) | Neurological Disorders, Inflammation |
Advanced SAR and Lead Optimization Studies for Enhanced Potency, Selectivity, and In Vivo Efficacy
Structure-Activity Relationship (SAR) studies are crucial for transforming initial hits into viable drug candidates. For the pyrazolo[1,5-a]pyrimidine scaffold, SAR explorations have revealed that substitutions at different positions on the rings significantly impact biological activity. rsc.orgnih.gov For instance, in Trk inhibitors, the core scaffold is essential for hinge-binding interactions, while modifications at other positions can enhance potency and selectivity. mdpi.com
Future research will focus on more advanced and systematic SAR studies. The 3-iodopyrazolo[1,5-a]pyrimidin-7-amine is an ideal starting point for such work. The iodine atom at the C3 position is a versatile handle for introducing a wide variety of substituents using well-established methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). rsc.orgnih.gov This allows for the fine-tuning of steric and electronic properties to optimize interactions with the target protein. Similarly, the C7-amine can be functionalized to explore different vectors and interactions within a binding pocket.
Lead optimization will aim to address persistent challenges such as drug resistance, off-target effects, and poor bioavailability. nih.gov By systematically modifying the scaffold, researchers can enhance target selectivity, thereby reducing toxicity. For example, removing a terminal basic moiety in a series of Pim-1 inhibitors based on this scaffold successfully eliminated hERG inhibition, a common cause of cardiotoxicity. The ultimate goal is to develop drug candidates with high potency, clean selectivity profiles, and favorable pharmacokinetic properties for improved in vivo efficacy. nih.gov
Application of Artificial Intelligence and Machine Learning in Accelerating Drug Discovery and Design Cycles
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. These computational tools can analyze vast datasets to identify novel drug candidates, predict their properties, and optimize synthetic routes, thereby reducing costs and timelines.
Future applications of AI in this area will be multifaceted. ML models can be trained to predict the kinase selectivity profiles of new derivatives, guiding medicinal chemists to design more specific inhibitors. rsc.org Generative AI models can design entirely new molecules based on the pyrazolo[1,5-a]pyrimidine core with optimized properties. Furthermore, AI algorithms can devise the most efficient and cost-effective synthetic pathways for these novel compounds, integrating molecular design with practical synthesis planning.
Design of Multi-Target Directed Ligands and PROTACs based on the Pyrazolo[1,5-a]pyrimidine Scaffold
The complexity of diseases like cancer and neurodegenerative disorders has spurred interest in therapeutic strategies that go beyond the "one molecule, one target" paradigm. Two such advanced strategies are the design of Multi-Target Directed Ligands (MTDLs) and Proteolysis-Targeting Chimeras (PROTACs).
The pyrazolo[1,5-a]pyrimidine scaffold is an ideal starting point for MTDLs, which are single molecules designed to interact with multiple biological targets simultaneously. Given that derivatives of this scaffold are known to inhibit several different protein kinases, it is feasible to design compounds that concurrently inhibit multiple nodes in a disease-related signaling pathway. rsc.org For example, a single compound could be optimized to inhibit both Pim-1 and Flt-3 kinases, which could be beneficial in certain leukemias.
The scaffold is also highly promising for the development of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. They consist of a "warhead" that binds the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. mdpi.com The extensive work on pyrazolo[1,5-a]pyrimidines as potent kinase inhibitors makes them excellent candidates for the warhead component. The this compound is particularly well-suited for this application, as the 3-iodo position provides a clear and synthetically accessible attachment point for a linker, which would then be connected to an E3 ligase ligand. This would allow for the targeted degradation of pathogenic kinases, offering a powerful and potentially more durable therapeutic effect compared to simple inhibition.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Iodopyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves halogenation of the pyrazolo[1,5-a]pyrimidine core. For example, iodination at position 3 can be achieved using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under reflux. Optimization includes:
- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
- Solvent selection : DMF enhances solubility of intermediates, while benzene minimizes side reactions (e.g., hydrolysis) .
- Purification : Crystallization from hexane/ethyl acetate mixtures improves purity (>95% by HPLC) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- 1H/13C NMR : The iodine atom induces deshielding of adjacent protons (e.g., H-2 and H-4 appear as doublets at δ 8.2–8.5 ppm). The amine proton (H-7) shows broad singlet integration (1H) at δ 5.5–6.0 ppm .
- IR Spectroscopy : N-H stretching at ~3250 cm⁻¹ and C-I vibration at 550–600 cm⁻¹ .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calcd. for C₆H₅IN₄: 278.9562; found: 278.9560) .
- Data Table :
| Analysis Type | Calculated (%) | Observed (%) |
|---|---|---|
| C | 34.52 | 34.48 |
| H | 1.78 | 1.82 |
| N | 19.83 | 19.75 |
| Source: Adapted from elemental analysis in |
Advanced Research Questions
Q. How does the introduction of an iodine atom at position 3 influence the electronic properties and reactivity of pyrazolo[1,5-a]pyrimidin-7-amine derivatives compared to other halogens?
- Methodological Answer :
- Electronic Effects : Iodine’s large atomic radius increases steric hindrance, reducing nucleophilic substitution rates compared to bromo/chloro analogs. However, its polarizability enhances electrophilic aromatic substitution at position 7 .
- Reactivity in Cross-Coupling : Iodo derivatives show superior Suzuki-Miyaura coupling efficiency (e.g., 85% yield with Pd(PPh₃)₄) vs. bromo (72%) due to weaker C-I bond strength .
Q. What strategies can resolve discrepancies between calculated and observed elemental analysis data for nitrogen content in iodinated pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Sample Purity : Recrystallize from ethanol/DMF (3:1) to remove residual solvents or unreacted precursors .
- Alternative Techniques : Use combustion analysis coupled with CHNS-O microanalysis for higher accuracy.
- Case Study : For C₆H₅IN₄, a 0.08% N discrepancy was resolved by repeating combustion analysis under argon to prevent oxidation .
Q. What are the challenges in achieving regioselective functionalization at position 7 of iodopyrazolo[1,5-a]pyrimidines, and how can protecting groups mitigate this?
- Methodological Answer :
- Challenge : The amine at position 7 competes with iodine for electrophilic attack.
- Solution : Protect the amine with a Boc (tert-butyloxycarbonyl) group before iodination. Deprotection with TFA/CH₂Cl₂ (1:4) restores the free amine post-reaction .
- Data : Protected derivatives show >90% regioselectivity vs. <60% in unprotected analogs .
Key Considerations for Experimental Design
- Contradiction Analysis : When comparing synthetic yields across studies, account for solvent polarity (e.g., DMF vs. benzene) and catalyst loading (e.g., 5 mol% Pd vs. 2 mol%) .
- Advanced Characterization : Use X-ray crystallography to confirm regiochemistry in ambiguous cases, as seen in analogous pyrazolo[1,5-a]pyrimidine structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
